Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-6-fluoro-5-methyl-2-trityl-indazole

Lipophilicity LogP Chromatographic retention

4-Bromo-6-fluoro-5-methyl-2-trityl-indazole (CAS 2821797-32-2) is a fully substituted, N2-trityl-protected 2H-indazole building block bearing a C4-bromine, C6-fluorine, and C5-methyl substitution pattern. The 2-trityl (triphenylmethyl) group serves as an acid-labile protecting group that confers regiochemical fidelity at N-2, enabling selective downstream functionalization at the C3, C4, and C7 positions without competing N-1 alkylation side products.

Molecular Formula C27H20BrFN2
Molecular Weight 471.4 g/mol
Cat. No. B13903333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-5-methyl-2-trityl-indazole
Molecular FormulaC27H20BrFN2
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CN(N=C2C=C1F)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br
InChIInChI=1S/C27H20BrFN2/c1-19-24(29)17-25-23(26(19)28)18-31(30-25)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
InChIKeyUMCAUWRKWYPJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-fluoro-5-methyl-2-trityl-indazole: Procurement-Grade Characterization and Comparator Context


4-Bromo-6-fluoro-5-methyl-2-trityl-indazole (CAS 2821797-32-2) is a fully substituted, N2-trityl-protected 2H-indazole building block bearing a C4-bromine, C6-fluorine, and C5-methyl substitution pattern [1]. The 2-trityl (triphenylmethyl) group serves as an acid-labile protecting group that confers regiochemical fidelity at N-2, enabling selective downstream functionalization at the C3, C4, and C7 positions without competing N-1 alkylation side products [2][3]. This compound is most appropriately compared against its unprotected 1H-indazole analog (4-bromo-6-fluoro-5-methyl-1H-indazole, CAS 2241720-66-9) and the corresponding 2-trityl boronic ester derivative (CAS 2821797-33-3) in the context of multi-step medicinal chemistry campaigns requiring sequential cross-coupling and N-deprotection steps.

Why Unprotected or 1-Trityl Indazole Analogs Cannot Substitute for 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole in Multi-Step Synthetic Campaigns


Indazole NH-containing analogs and 1-trityl-protected isomers are not functionally interchangeable with the 2-trityl-protected scaffold due to three quantifiable divergence points: (1) a 5.64 log-unit lipophilicity gap (LogP 8.36 vs. 2.72 for the unprotected 1H-indazole) that fundamentally alters chromatographic retention, solubility in non-polar reaction media, and phase-transfer behavior during aqueous workup [1]; (2) the absence of the C4-bromine handle in dehalogenated or non-brominated indazole building blocks precludes the palladium-catalyzed cross-coupling steps for which this compound is specifically designed [2]; and (3) N2-trityl protection provides orthogonal deprotection compatibility (dilute TFA/DCM) relative to N1-trityl analogs, which often require harsher acidic conditions and risk premature deprotection during acidic reaction steps [3]. These differences mean that substitution with a generic indazole building block would require complete re-optimization of the synthetic route, introducing additional steps and yield losses.

Quantitative Differentiation Evidence for 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole Against Closest Analogs


LogP Differential of 5.64 Units vs. Unprotected 1H-Indazole Analog Drives Solvent Partitioning and Chromatographic Behavior

The 2-trityl-protected compound exhibits a computed LogP of 8.36, compared to 2.72 for the unprotected 4-bromo-6-fluoro-5-methyl-1H-indazole analog (CAS 2241720-66-9) [1][2]. This 5.64 log-unit increase reflects the substantial lipophilic contribution of the triphenylmethyl group, which comprises three phenyl rings. The elevated LogP translates to longer reverse-phase HPLC retention times and preferential partitioning into organic solvents during extractive workup—critical parameters for multi-step synthesis where intermediate purification is required.

Lipophilicity LogP Chromatographic retention Phase transfer

Polar Surface Area Reduction by 11 Ų Relative to Unprotected Analog Enhances Passive Membrane Permeability Potential

The 2-trityl compound has a polar surface area (PSA) of 18 Ų, versus 29 Ų for the unprotected 1H-indazole analog [1][2]. The 11 Ų (38%) reduction in PSA is attributable to the trityl group capping the N-2 nitrogen, thereby eliminating one hydrogen-bond donor and shielding the pyrazole nitrogen lone pair. For CNS-targeted programs, PSA values below 60–70 Ų are generally associated with improved blood-brain barrier penetration; the 18 Ų value places this intermediate-derived scaffold in an advantageous starting position for CNS drug design [3].

Polar surface area Membrane permeability Drug-likeness Physicochemical properties

Refrigerated Storage Requirement (2–8 °C) Indicates Different Thermal Stability Profile Compared to Room-Temperature-Stable 1H-Indazole Analog

Supplier specifications from Aladdin (Shanghai Aladdin Biochemical Technology Co.) and Nanjing Dingshi indicate that 4-bromo-6-fluoro-5-methyl-2-trityl-indazole requires refrigerated storage at 2–8 °C . In contrast, the unprotected 1H-indazole analog (CAS 2241720-66-9) is listed with a room-temperature storage recommendation . This differential thermal sensitivity likely reflects the acid-labile nature of the trityl C–N bond, which can undergo gradual solvolysis at elevated temperatures or in the presence of trace moisture. Procurement planning must account for cold-chain logistics and refrigerated compound management infrastructure.

Storage stability Thermal stability Procurement logistics Compound management

N2-Trityl Protection Enables Regioselective C4 Functionalization via Suzuki Coupling Without Competing N1 Side Reactions

The 2-trityl group serves a dual purpose: steric shielding of the N-2 position prevents undesired N-alkylation side reactions, while maintaining the C4-bromine atom as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions [1]. Ichikawa et al. (2010) demonstrated that 2-trityl-2H-indazoles are accessible in a regiochemically pure form via Bergman–Masamune cycloaromatization of dialkynylpyrazoles, whereas analogous N-unprotected indazole syntheses typically produce mixtures of 1H- and 2H-tautomers requiring chromatographic separation [2]. The C4-bromine substituent in this specific compound provides a versatile synthetic handle for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings with broadly established reactivity [3]. In contrast, non-brominated analogs (e.g., the parent 6-fluoro-5-methyl-2-trityl-indazole lacking the C4-bromine) cannot participate in these transformations without prior directed ortho-metalation and halogenation steps.

Regioselective protection Suzuki coupling Cross-coupling Indazole functionalization

Trityl Group as an Established Indazole N-2 Protecting Group in Pharmaceutical Patent Literature Supports Privileged Intermediate Status

The trityl (triphenylmethyl) group is explicitly disclosed as a protecting group (PG) for indazole N–H bonds in EP1753763B1, a foundational patent covering indazole and indolone derivatives as pharmaceuticals [1]. This patent teaches that trityl-protected indazoles of formula (V) may be prepared by reacting the parent indazole with chlorotriphenylmethane or bromotriphenylmethane in the presence of a base. Additional patent literature describes 1-trityl-1H-indazoles as key intermediates in the construction of ERK1/2 and JNK inhibitor scaffolds . The 2-trityl regioisomer represented by this compound extends this protecting-group strategy to the N-2 position, which is less sterically hindered than N-1 in the indazole ring system and thus offers more facile deprotection kinetics under mildly acidic conditions. This patent precedent validates the compound's role as a privileged intermediate scaffold rather than an ad hoc synthetic curiosity.

Patent literature Pharmaceutical intermediates Protecting group strategy Kinase inhibitors

Commercial Availability at ≥97% Purity from Multiple Suppliers with Scalable Quantities Up to Kilogram Scale

4-Bromo-6-fluoro-5-methyl-2-trityl-indazole is commercially available from at least 5 distinct suppliers (Aladdin, Nanjing Dingshi, MolCore, ChemSpace-listed vendors including Angene International and Astatech) at purities of ≥97% (HPLC) and in quantities ranging from 100 mg to multi-kilogram scale (up to 16.6 kg listed by Nanjing Dingshi) . The unprotected analog 4-bromo-6-fluoro-5-methyl-1H-indazole is listed at 95% purity from most commercial sources, with a typical specification range of 95–97% . The ≥97% purity specification for the 2-trityl compound reduces the likelihood of carrying through N-1 alkylated regioisomeric impurities or detritylated byproducts that could complicate downstream reaction monitoring and purification.

Commercial availability Purity Supply chain Scale-up

Optimal Research and Industrial Application Scenarios for 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Sequential C4 Elaboration Followed by Late-Stage N-Deprotection

The compound is optimally deployed as a central building block in kinase inhibitor and nuclear receptor modulator programs where C4 diversification via Suzuki-Miyaura cross-coupling must precede N2-deprotection. The ≥97% purity specification from commercial sources [1] ensures that the starting material does not introduce regioisomeric impurities that would complicate LC-MS monitoring of coupling reactions. The 5.64 LogP differential versus the eventual deprotected product [2] provides a built-in purification handle: the tritylated intermediate is strongly retained on reverse-phase silica, while the deprotected product elutes significantly earlier, facilitating clean separation of unreacted starting material from product.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Regiochemically Defined Indazole Cores

For fragment libraries where the indazole core serves as a privileged hinge-binding motif for kinase targets, the N2-trityl-4-bromo substitution pattern provides a single, defined regioisomer for library enumeration [1]. In contrast, unprotected indazole NH fragments can exist as tautomeric mixtures (1H/2H), creating ambiguity in both biophysical assay interpretation and SAR analysis. The C4-bromine atom enables parallel library synthesis via palladium-catalyzed cross-coupling with diverse boronic acids, while the C6-fluorine and C5-methyl substituents modulate the electronic properties of the indazole ring to fine-tune hinge-binding affinity.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The demonstrated commercial availability at multi-kilogram scale (up to 16.6 kg listed) [1] makes this compound a viable starting material for process chemistry campaigns that must transition from milligram-scale discovery to kilogram-scale preclinical supply without changing intermediates. The ISO-certified manufacturing processes employed by suppliers such as MolCore [2] provide the quality documentation (Certificate of Analysis, residual solvent analysis) required for GLP tox batch manufacture. The 2-trityl protecting group can be removed under mild acidic conditions (dilute TFA or HCl in organic solvent) that are compatible with acid-sensitive functionality elsewhere in the molecule , a critical process chemistry consideration.

CNS-Penetrant Candidate Optimization Leveraging Favorable Physicochemical Starting Point

For programs targeting CNS indications, the 18 Ų polar surface area of the protected intermediate [1] is substantially below the 60–70 Ų threshold generally associated with blood-brain barrier penetration [2]. While the trityl group would be removed in the final drug candidate, the underlying indazole core with its 4-bromo-6-fluoro-5-methyl substitution pattern retains the potential for low PSA upon appropriate C4 functionalization with compact, lipophilic substituents. This makes the compound a strategically advantageous starting point for CNS programs compared to more polar indazole building blocks bearing carboxylic acid, sulfonamide, or primary amide substituents.

Quote Request

Request a Quote for 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.